N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c21-14-6-4-13(5-7-14)12-23-19(26)25-10-8-15(9-11-25)27-20-24-18-16(22)2-1-3-17(18)28-20/h1-7,15H,8-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEFPQZNNNPMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling Reactions: The benzothiazole moiety is then coupled with the piperidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring and chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazol/Benzodiazol Substituents
- Compound 25 (): Structure: 4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide. Key Differences: Replaces the benzothiazol-oxy group with a chloro-substituted benzodiazol-2-one. The 4-iodophenyl carboxamide may enhance lipophilicity but reduce metabolic stability compared to the target compound’s 4-chlorobenzyl group. Synthesis yield: Not explicitly stated, but similar coupling methods (e.g., isocyanate reactions) are used .
Compound 43 ():
Structure: 4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide.
Key Differences: Bromine substitution on the benzodiazol ring vs. fluorine on the benzothiazol in the target compound. Bromine’s larger atomic radius may sterically hinder target binding, while fluorine’s electronegativity could improve binding affinity. Yield: 74% via isocyanate coupling .Compound 6 ():
Structure: N-(4-Chlorophenyl)-4-(2-oxo-benzodiazol-1-yl)piperidine-1-carboxamide.
Key Differences: Lacks substituents on the benzodiazol ring, reducing electron-withdrawing effects. The unsubstituted benzodiazol may result in lower potency compared to the fluorinated benzothiazol in the target compound. Yield: 81% .
Analogues with Alternative Heterocycles
N-Phenyl-4-(8-phenylbenzoxazolo[4,5-d]thiazol-2-yl)piperidine-1-carboxamide ():
Key Differences: Replaces benzothiazol with a benzoxazolo-thiazol fused ring system. The extended π-system may enhance stacking interactions but increase molecular weight (MW: ~450 g/mol). Crystallographic data (R factor: 0.059) confirms structural stability .- 1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide (): Key Differences: Incorporates a sulfonyl group and methyl-substituted benzothiazol. MW: 450.0 g/mol .
Analogues with Modified Carboxamide Groups
- N-[(4-Chlorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide (): Key Differences: Replaces benzothiazol-oxy with a pyrimidinylamino group. The pyrimidine’s hydrogen-bonding capacity may enhance kinase inhibition. MW: 359.9 g/mol .
- 4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (): Key Differences: Ureido-methyl group and 4-fluorophenyl carboxamide. MW: 444.5 g/mol .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Efficiency: The target compound’s benzothiazol-oxy group may require specialized coupling conditions (e.g., Mitsunobu reaction or nucleophilic aromatic substitution), similar to methods in –3. Yields for analogous compounds range from 74% to 81% .
- Bioactivity : Fluorine in the benzothiazol ring (target compound) likely enhances metabolic stability and binding affinity compared to bromine or unsubstituted analogues .
- SAR Trends : Chlorophenyl/benzyl groups (common in –3, 19, 21) correlate with improved target engagement in enzyme inhibitors, while bulkier groups (e.g., iodophenyl in ) may reduce bioavailability .
Biological Activity
N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a compound with a complex structure that suggests diverse biological activities. Its unique combination of functional groups, including a chlorophenyl moiety and a fluorobenzothiazole unit, positions it as a candidate for various pharmacological applications.
Structural Overview
The compound can be represented as follows:
This structure incorporates:
- A piperidine ring, known for its role in various biological activities.
- A benzothiazole moiety, which has been associated with significant biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives often exhibit antimicrobial properties. For instance, similar compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine structure enhances these effects, making it a subject of interest for developing new antibacterial agents.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various studies. Piperidine derivatives have been reported to exhibit significant inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For example, one study highlighted that certain synthesized piperidine derivatives demonstrated strong AChE inhibition with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests that this compound may also possess similar enzyme inhibitory properties.
Anticancer Potential
The benzothiazole component is particularly noteworthy in cancer research. Compounds with similar structures have been linked to anticancer activities, potentially through mechanisms involving apoptosis induction or cell cycle arrest . The specific interactions of this compound with cancer cell lines remain an area for future exploration.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives similar to this compound:
- Synthesis and Activity Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities, emphasizing their potential as antibacterial agents and enzyme inhibitors .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target enzymes, supporting experimental findings regarding their inhibitory effects .
- Comparative Analysis : A comparative analysis of structurally related compounds revealed that those featuring the benzothiazole ring consistently exhibited enhanced biological activities compared to their counterparts lacking this moiety .
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Bromophenyl and thiazole | Antimicrobial and antiproliferative |
| N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Benzo[d]thiazole and phenylamino | Exhibits anti-inflammatory activity |
| N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | Fluorobenzo[d]thiazole and phenoxy | Used in drug discovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
